5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is an organic compound characterized by a complex heterocyclic structure. It belongs to the class of pyrrolopyridine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features both methoxycarbonyl and carboxylic acid functional groups, which contribute to its reactivity and interaction with biological targets.
This compound can be synthesized through various organic chemistry methods, with detailed procedures available in scientific literature and patent filings. Its structure and properties have been cataloged in chemical databases such as PubChem and BenchChem.
5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under carboxylic acids due to its carboxyl group.
The synthesis of 5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step synthetic routes. One prevalent method includes the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the methoxycarbonyl and carboxylic acid groups.
For example, one method involves heating a mixture of starting materials in methanol under reflux conditions, followed by filtration and evaporation to isolate the desired product with high purity (up to 98.9% HPLC purity) .
Key structural data includes:
5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific biological targets such as enzymes or receptors. These interactions can modulate various biochemical pathways leading to physiological effects. For instance, derivatives of this compound have been studied for their potential as fibroblast growth factor receptor inhibitors .
The physical properties include:
The chemical properties encompass:
Relevant analytical data such as melting point or boiling point may vary depending on purity and specific synthesis methods used.
5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several applications in scientific research:
Pyrrolopyridines represent a privileged class of nitrogen-rich bicyclic heterocycles that occupy a critical space in medicinal chemistry due to their bioisosteric relationship with naturally occurring purines. These compounds feature a fused pyrrole-pyridine system that manifests in several isomeric forms, each with distinct electronic and spatial properties. The target compound, 5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, belongs specifically to the 7-azaindole family (pyrrolo[2,3-b]pyridine system), characterized by the bridgehead nitrogen atom positioned at the pyridine ring's 1-position and the pyrrole nitrogen at position 9a in the fused system. This molecular architecture incorporates two hydrogen-bond acceptors (pyridine nitrogen and carbonyl oxygen) and two hydrogen-bond donors (pyrrole NH and carboxylic acid OH), creating exceptional potential for forming multipoint interactions with biological targets [3].
The bicyclic system displays significant aromatic character distributed across the ten-π-electron system, though polarization occurs due to the nitrogen atoms' electronegativity. This electron distribution creates a nucleophilic pyrrole ring and an electrophilic pyridine ring, enabling diverse chemical transformations. The presence of multiple functional groups – carboxylic acid at C3 and methoxycarbonyl at C5 – creates a dual-electrophilic scaffold ideally suited for parallel derivatization strategies. This bifunctional nature distinguishes it from simpler pyrrolopyridine analogs like 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (MW: 176.17 g/mol) or 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (MW: 207.14 g/mol), offering enhanced versatility in drug design applications [3].
Regioisomerism critically influences the physicochemical and biological properties of pyrrolopyridine derivatives. The distinction between pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[3,2-b]pyridine (4-azaindole) systems lies in the orientation of the pyrrole nitrogen relative to the pyridine ring, creating markedly different electronic profiles and molecular recognition features. In the pyrrolo[2,3-b]pyridine system exemplified by our target compound, the pyrrole nitrogen is adjacent to the bridgehead bond, whereas in pyrrolo[3,2-b]pyridine derivatives like 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, the pyrrole nitrogen is positioned away from the fusion bond [1] [4].
This topological difference significantly impacts electronic distribution and dipole moments. Pyrrolo[2,3-b]pyridines exhibit a smaller dipole moment (approximately 2.5 D) compared to pyrrolo[3,2-b]pyridines (approximately 4.5 D), influencing their solubility and protein-binding characteristics. The C3 position in pyrrolo[2,3-b]pyridines demonstrates heightened electrophilic character due to the inductive effect of the adjacent pyridine nitrogen, making it particularly reactive toward nucleophiles. This explains why C3 carboxylic acid derivatives serve as superior precursors for amide coupling reactions compared to their C2-substituted pyrrolo[3,2-b]pyridine counterparts [4].
Table 1: Comparative Analysis of Pyrrolopyridine Regioisomers
Property | Pyrrolo[2,3-b]pyridine System | Pyrrolo[3,2-b]pyridine System |
---|---|---|
Representative Compound | 5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |
Position of Carboxylic Acid | C3 | C2 |
Pyrrole Nitrogen Position | Adjacent to fusion bond | Away from fusion bond |
Calculated Dipole Moment | ~2.5 D | ~4.5 D |
pKa of Carboxylic Acid | ~3.5 (estimated) | 2.86 ± 0.30 |
Crystallographic Density | Not available | 1.459 g/cm³ |
Predicted Boiling Point | ~416°C | 436.7 ± 40.0°C |
Furthermore, the hydrogen-bonding capacity differs substantially between these systems. Pyrrolo[2,3-b]pyridines can simultaneously donate via the pyrrole NH and accept via the pyridine nitrogen, whereas pyrrolo[3,2-b]pyridines exhibit a more complex hydrogen-bonding pattern due to the different nitrogen orientation. These fundamental differences underscore why pyrrolo[2,3-b]pyridine derivatives have become preferred scaffolds in kinase inhibitor development, where specific vector orientations are required for optimal ATP-binding pocket interactions [3] [6].
The systematic IUPAC name 5-(methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid precisely defines the target compound's molecular architecture. This nomenclature follows the extended Hantzsch-Widman system where the bicyclic system is numbered with the pyridine nitrogen as position 1, the pyrrole nitrogen as position 1H (indicating the hydrogen position), and the fusion bonds between positions 2-3 and 3a-7a. The methoxycarbonyl substituent at position 5 and the carboxylic acid at position 3 establish the functionalization pattern. While the compound's specific CAS registry number (1190321-80-2) wasn't directly located in the search results, structurally analogous compounds provide valuable reference points: 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS not specified, MW 176.17), 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (858340-93-9), and 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (17288-33-4) [3] [4].
The canonical SMILES representation (O=C(OC)c1cnc2[nH]cc(C(=O)O)c2c1) encodes the molecular connectivity, highlighting the orthogonal orientation of the two carboxylate derivatives. This string specifies the methoxycarbonyl group attached to the pyridine ring (position 5) and the carboxylic acid substituent on the pyrrole ring (position 3). The InChIKey provides a unique, hashed identifier that enables database searches and structural regeneration. For related compounds, these identifiers have been documented: 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (InChIKey: MHTZMYMOQLUMHK-UHFFFAOYSA-N) and methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (InChIKey: XYRUNIAHPKBUJT-UHFFFAOYSA-N) [8]. The molecular formula C₁₀H₈N₂O₄ (derived from structural analogs) indicates seven degrees of unsaturation, consistent with the bicyclic aromatic core and two carbonyl functionalities.
Pyrrolopyridine scaffolds entered medicinal chemistry in the late 20th century as purine bioisosteres, initially explored as kinase inhibitor cores. The specific emergence of 5-(methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid represents an evolutionary development from simpler analogs like 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (first reported in the 1970s) and its 5-substituted derivatives documented in early 2000s literature. The strategic incorporation of the C5 methoxycarbonyl group significantly expanded synthetic utility by providing an orthogonal handle for derivatization beyond the classical C3 position. This bifunctional capability addressed a critical limitation of monofunctionalized azaindoles that constrained structure-activity relationship exploration [3] [6].
The documented synthesis of related compounds typically begins with halogenated pyrrolopyridine intermediates that undergo palladium-catalyzed carbonylation. For instance, 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (858340-93-9) is synthesized via nitration followed by carboxylation, demonstrating the feasibility of introducing carboxyl groups at electron-deficient positions on the pyrrolopyridine scaffold. The C5 ester functionality in our target compound likely derives from similar carbonylation methodologies applied to 5-halopyrrolo[2,3-b]pyridine precursors [3]. These synthetic advances coincided with the rising importance of kinase targets in oncology and inflammation research (2005-2015), where pyrrolo[2,3-b]pyridines demonstrated superior selectivity profiles compared to purine-based inhibitors. Recent applications include serving as key intermediates for CD38 inhibitors implicated in NAD+ metabolism modulation and HSP90 inhibitors for cancer therapy, as evidenced by 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives (1167056-92-9) in published patent literature [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2